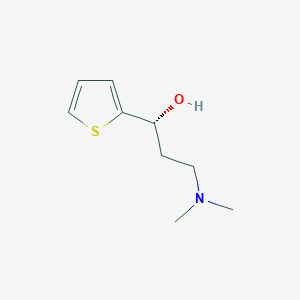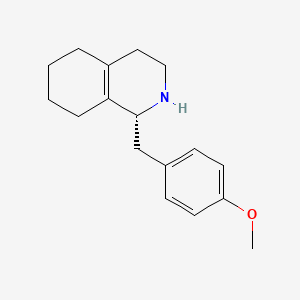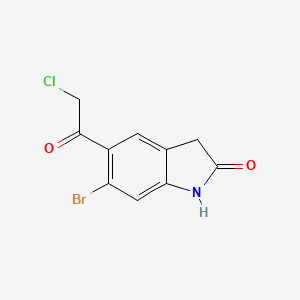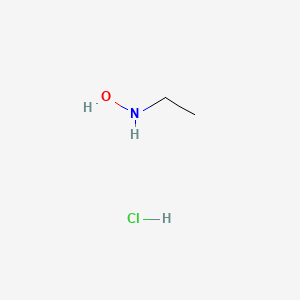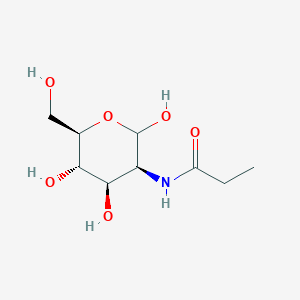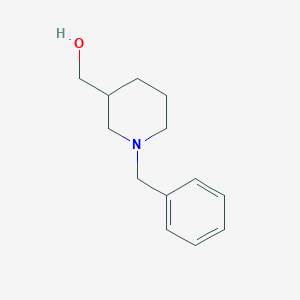
(1-Benzylpiperidin-3-yl)methanol
Descripción general
Descripción
(1-Benzylpiperidin-3-yl)methanol is an organic compound with the molecular formula C13H19NO It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the third position of the piperidine ring
Aplicaciones Científicas De Investigación
(1-Benzylpiperidin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Direcciones Futuras
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “(1-Benzyl-3-piperidinyl)methanol” and similar compounds may continue to be of interest in pharmaceutical research.
Mecanismo De Acción
Target of Action
The primary target of (1-Benzyl-3-piperidinyl)methanol is the cholinesterase receptors . The benzyl-piperidine group, which is a part of this compound, is often necessary for the successful inhibition of these receptors .
Mode of Action
The compound interacts with its targets by binding to the catalytic site of the Acetylcholinesterase (AChE) enzyme . This enzyme includes two active anionic binding sites: the catalytic and peripheral. The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .
Biochemical Pathways
It is known that piperidine derivatives, which include this compound, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Pharmacokinetics
The compound’s molecular weight is 2053 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
It is suggested that compounds with a benzyl-piperidine group can have antiaggregatory and antioxidant effects .
Análisis Bioquímico
Biochemical Properties
(1-Benzyl-3-piperidinyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase receptors, particularly the acetylcholinesterase enzyme, which includes two active anionic binding sites: catalytic and peripheral. The benzyl-piperidine group of (1-Benzyl-3-piperidinyl)methanol provides good binding to the catalytic site, interacting with amino acids such as tryptophan, phenylalanine, and tyrosine . These interactions are crucial for its biochemical activity and potential therapeutic applications.
Cellular Effects
(1-Benzyl-3-piperidinyl)methanol has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cholinergic signaling pathway by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This can result in enhanced neurotransmission and improved cognitive function. Additionally, (1-Benzyl-3-piperidinyl)methanol may impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of (1-Benzyl-3-piperidinyl)methanol involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the catalytic site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, which enhances cholinergic signaling. Additionally, (1-Benzyl-3-piperidinyl)methanol may interact with other enzymes and proteins, modulating their activity and influencing various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Benzyl-3-piperidinyl)methanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that (1-Benzyl-3-piperidinyl)methanol is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to (1-Benzyl-3-piperidinyl)methanol can lead to sustained changes in cellular processes and function.
Dosage Effects in Animal Models
The effects of (1-Benzyl-3-piperidinyl)methanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as enhanced cognitive function and improved neurotransmission . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which (1-Benzyl-3-piperidinyl)methanol exerts its optimal effects without causing significant toxicity.
Metabolic Pathways
(1-Benzyl-3-piperidinyl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. The compound is primarily metabolized in the liver, where it undergoes enzymatic reactions such as oxidation and conjugation . These metabolic processes result in the formation of metabolites that may have different biological activities and effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of (1-Benzyl-3-piperidinyl)methanol within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of (1-Benzyl-3-piperidinyl)methanol within tissues can influence its overall efficacy and potential therapeutic applications.
Subcellular Localization
The subcellular localization of (1-Benzyl-3-piperidinyl)methanol is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it interacts with specific biomolecules and influences cellular processes. The subcellular localization of (1-Benzyl-3-piperidinyl)methanol can affect its overall efficacy and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylpiperidin-3-yl)methanol typically involves the reduction of (1-Benzyl-3-piperidinyl)methanone. One common method is the catalytic hydrogenation of the ketone using palladium or rhodium catalysts under hydrogen gas. This reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzylpiperidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form (1-Benzyl-3-piperidinyl)methanone.
Reduction: The compound can be further reduced to form (1-Benzyl-3-piperidinyl)methane.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: (1-Benzyl-3-piperidinyl)methanone.
Reduction: (1-Benzyl-3-piperidinyl)methane.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Benzyl-4-piperidinyl)methanol
- (1-Butyl-4-piperidinyl)methanol
- (1-[2-(Aminomethyl)phenyl]-4-piperidinyl)methanol
Uniqueness
(1-Benzylpiperidin-3-yl)methanol is unique due to the specific positioning of the benzyl and hydroxymethyl groups on the piperidine ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the position of the hydroxymethyl group can influence the compound’s reactivity and interaction with biological targets .
Propiedades
IUPAC Name |
(1-benzylpiperidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13,15H,4,7-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXYNZFTVPXBBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439246 | |
| Record name | (1-benzyl-3-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85387-44-6 | |
| Record name | 1-(Phenylmethyl)-3-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85387-44-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-benzyl-3-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-benzylpiperidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


